Piperic acid

描述

Piperic acid has been reported in Piper swartzianum and Piper tuberculatum with data available.

from Piper longum; structure in first source

Structure

3D Structure

属性

IUPAC Name |

(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1+,4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBGITBPARBDPH-ZPUQHVIOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016979 |

Source

|

| Record name | Piperic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-72-1, 5285-18-7 |

Source

|

| Record name | Piperic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperic acid (E,E)-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFG3FLA9UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Piperic Acid: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperic acid, a naturally occurring phenolic compound derived from the hydrolysis of piperine, the primary alkaloid in black pepper (Piper nigrum), has garnered significant scientific interest. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies associated with this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, facilitating further exploration of this compound's therapeutic potential.

Chemical Properties

This compound is a crystalline solid that is colorless when freshly prepared but turns yellow upon exposure to light.[1] It is most commonly found as the (2E,4E)-stereoisomer, which is also referred to as piperinic acid.[1] The key physicochemical properties of this compound and its isomers are summarized in the tables below.

Table 1: General Chemical Properties of (2E,4E)-Piperic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₄ | [2] |

| Molecular Weight | 218.21 g/mol | [2] |

| Appearance | Colorless needles (fresh), turns yellow on light exposure | [1] |

| Melting Point | 216-217 °C | [1] |

| Boiling Point | Decomposes | [3] |

| CAS Number | 136-72-1 | [2] |

Table 2: Solubility of (2E,4E)-Piperic Acid

| Solvent | Solubility | Reference |

| Water | Practically insoluble | [1] |

| Ethanol (absolute, 25°C) | 1 part in 275 parts | [1] |

| Ethanol (boiling) | 1 part in 50 parts | [1] |

| Ether | Practically insoluble | [1] |

| Benzene | Practically insoluble | [1] |

| Carbon Disulfide | Practically insoluble | [1] |

| DMSO | Soluble | [4] |

Table 3: Physicochemical Properties of this compound Stereoisomers

| Isomer Name | Stereochemistry | Melting Point (°C) | UV λmax (nm) in Methanol | Solubility | Reference |

| Piperinic acid | (E,E) | 216-217 | 340 | Soluble in hot alcohol | [1] |

| Isochavicinic acid | (E,Z) | 134-136 or 143 | 335 | Soluble in methanol, benzene | [1] |

| Isopiperinic acid | (Z,E) | 145 or 153 | 328 | Soluble in benzene | [1] |

| Chavicinic acid | (Z,Z) | 120-130 or 200-202 | 335 | Soluble in boiling 95% alcohol and boiling benzene | [1] |

Table 4: Spectroscopic Data for (2E,4E)-Piperic Acid

| Spectroscopic Technique | Key Data | Reference |

| UV-Vis (Methanol) | λmax: 340 nm (ε = 28800) | [1] |

| Infrared (IR) | 3600-3200 cm⁻¹ (O-H stretch, carboxylic acid), 1678 cm⁻¹ (C=O stretch, carboxyl), 1634 cm⁻¹ (C=C stretch) | [5][6] |

| ¹H NMR (DMSO-d₆) | δ 5.92 (d, J=15.1 Hz, 1H), 6.05 (s, 2H), 6.92-7.00 (m, 4H), 7.23 (s, 1H), 7.25-7.32 (m, 1H) | [7] |

| ¹³C NMR (CDCl₃) | Signals corresponding to carboxyl and olefinic carbons | [8] |

| Mass Spectrometry (MS) | m/z: 218 [M⁺] | [7] |

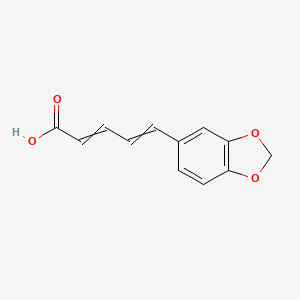

Chemical Structure

This compound is characterized by a pentadienoic acid chain attached to a 1,3-benzodioxole moiety. The extended conjugation of the double bonds and the aromatic ring is responsible for its UV absorption properties.

-

IUPAC Name: (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid[2]

-

SMILES: O=C(O)/C=C/C=C/C1=CC=C(OCO2)C2=C1

-

InChI Key: RHBGITBPARBDPH-ZPUQHVIOSA-N

Stereoisomerism

This compound can exist as four geometric isomers due to the presence of two double bonds in the pentadienoic acid chain.[1] These are piperinic acid ((E,E)-isomer), isochavicinic acid ((E,Z)-isomer), isopiperinic acid ((Z,E)-isomer), and chavicinic acid ((Z,Z)-isomer).[1] The (E,E)-isomer is the most stable and is the form commonly referred to as this compound.

Experimental Protocols

Synthesis of this compound from Piperine (Alkaline Hydrolysis)

This protocol describes the synthesis of this compound by the alkaline hydrolysis of piperine.

Materials:

-

Piperine

-

Potassium hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

-

pH paper

Procedure:

-

Dissolve piperine in a 10% solution of potassium hydroxide in ethanol in a round-bottom flask.[9]

-

Attach a reflux condenser and heat the mixture to reflux for 24-26 hours.[10] The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.

-

Suspend the resulting residue in hot water and acidify to pH 3 with concentrated hydrochloric acid.[9] A precipitate of this compound will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude this compound by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold distilled water.

-

Purify the crude this compound by recrystallization from a mixture of methanol and water.[7]

Biological Activity Assays

This assay determines the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a fresh solution of DPPH in methanol.

-

In a test tube, mix a specific volume of the DPPH solution with each dilution of the this compound solution.

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

Ascorbic acid or a similar standard can be used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Griess reagent

-

96-well plates

-

Cell culture incubator

Procedure:

-

Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluence.

-

Treat the cells with various concentrations of this compound for a specific pre-incubation time.

-

Stimulate the cells with LPS to induce nitric oxide production, with a control group receiving no LPS.

-

Incubate the cells for a further 24 hours.

-

Collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

-

The percentage of NO inhibition is calculated by comparing the nitrite concentration in the this compound-treated, LPS-stimulated cells to that in the LPS-stimulated cells without this compound treatment.

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

96-well microplates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in the bacterial growth medium in the wells of a 96-well microplate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubate the microplate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[11]

Signaling Pathways and Mechanisms of Action

While much of the detailed mechanistic research has focused on piperine, studies on this compound and its derivatives have begun to elucidate their modes of action, particularly in the context of inflammation.

Anti-inflammatory Pathway

Derivatives of this compound, such as tetrahydrothis compound (THPA), have been shown to exert anti-inflammatory effects by downregulating the NF-κB signaling pathway.[12] NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes. By inhibiting the activation of NF-κB, this compound derivatives can suppress the production of pro-inflammatory mediators including TNF-α, IL-6, and IL-1β.[12]

Caption: Anti-inflammatory signaling pathway modulated by this compound derivatives.

Experimental Workflow for Synthesis and Bioactivity Screening

The following diagram illustrates a typical workflow for the synthesis of this compound from piperine and subsequent screening for its biological activities.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C12H10O4 | CID 5370536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 10. rsucon.rsu.ac.th [rsucon.rsu.ac.th]

- 11. Antioxidant, antibacterial, and antimutagenic activity of Piper nigrum seeds extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization, and anti-inflammatory activity of tetrahydropiperine, this compound, and tetrahydrothis compound via down regulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of Piperic Acid from Piperine

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of piperic acid from its naturally occurring precursor, piperine. The primary method detailed is the alkaline hydrolysis of the amide bond present in piperine. This guide includes a comparative summary of various reaction conditions, detailed experimental protocols for both the extraction of piperine and its subsequent conversion to this compound, and workflow diagrams to illustrate the process.

Introduction: From Pungency to Platform Chemical

Piperine ((2E,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one) is the alkaloid responsible for the pungency of black pepper (Piper nigrum) and long pepper (Piper longum).[1][2] Its chemical structure features a stable amide linkage between a piperidine ring and a (E,E)-piperic acid backbone.[3][4]

This compound ((2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid) is a valuable intermediate in the synthesis of various compounds, including fragrances like piperonal and potential drug candidates.[5] The most common and direct method for its preparation is the base-catalyzed hydrolysis of piperine, which selectively cleaves the amide bond.[5][6] This process yields this compound (as its salt) and the volatile, toxic compound piperidine, necessitating appropriate safety measures.[5]

Core Reaction: Alkaline Hydrolysis

The conversion of piperine to this compound is a classic example of amide hydrolysis. The reaction proceeds by nucleophilic attack of a hydroxide ion (from a base like potassium hydroxide) on the carbonyl carbon of the amide group in piperine. This leads to the cleavage of the carbon-nitrogen bond, releasing piperidine and forming the carboxylate salt of this compound (potassium piperate). Subsequent acidification of this salt with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final this compound product, which precipitates from the aqueous solution.[5][7]

Caption: General reaction scheme for the hydrolysis of piperine.

Data Presentation: Comparative Synthesis Protocols

The yield and efficiency of this compound synthesis can vary based on the solvent, reaction time, and temperature. The following table summarizes quantitative data from several reported methodologies.

| Starting Material (Piperine) | Base & Solvent System | Reaction Conditions | Yield (%) | Reference |

| 500 mg | 20% Potassium Hydroxide in Methanol | Reflux, 26 hours | 96% | [8] |

| Not Specified | Not Specified (Alkaline Hydrolysis) | Not Specified | 87% | [9] |

| 15.0 g | 13.3 g Potassium Hydroxide in Ethylene Glycol (150 mL) | 115°C, 14-15 hours | ~61% | [10] |

| 1.0 g | 2 N Potassium Hydroxide in Ethanol (10 mL) | Reflux, 1.5 hours | Not Reported | [7] |

| Not Specified | 10% Potassium Hydroxide in Ethanol (100 mL) | Reflux, 95 minutes | Not Reported |

Experimental Workflow

The overall process, from the starting material to the purified product, follows a logical sequence of chemical reaction and physical separation steps. The workflow ensures the removal of the piperidine by-product, unreacted starting material, and other impurities.

Caption: General experimental workflow for this compound synthesis.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the extraction of piperine from black pepper and its subsequent hydrolysis to this compound.

Objective: To extract crude piperine from commercially available ground black pepper. This protocol is a precursor step for researchers who do not have commercial piperine available.

Materials & Equipment:

-

Finely ground black pepper (30 g)[7]

-

95% Ethanol (300 mL)[7]

-

2 M Ethanolic Potassium Hydroxide (KOH) solution

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator or distillation apparatus

-

Vacuum filtration apparatus (Büchner funnel)

-

Beakers and Erlenmeyer flasks

Procedure:

-

Extraction: Place 30 g of finely ground black pepper and 300 mL of 95% ethanol into a 500 mL round-bottom flask. Add boiling chips to prevent bumping.[7]

-

Heat the mixture to a gentle reflux for approximately 3 hours using a heating mantle.[7]

-

After reflux, allow the mixture to cool slightly and filter it by suction filtration to remove the solid pepper grounds.

-

Concentration: Concentrate the filtrate to a volume of 20-30 mL using a rotary evaporator.[7]

-

Purification: To the concentrated residue, add 30 mL of warm 2 M ethanolic KOH solution. Stir and decant or filter the warm mixture to remove any insoluble resinous materials. The KOH keeps acidic impurities in solution as their potassium salts.[7]

-

Crystallization: While keeping the solution warm in a hot water bath, add 15-20 mL of water. The solution should become turbid.

-

Allow the solution to stand undisturbed (e.g., until the next laboratory period) to allow for the crystallization of piperine as yellow needles.[7]

-

Isolate the yellow piperine precipitate via vacuum filtration and wash with cold water. The crude piperine can be further purified by recrystallization from acetone.[7]

Objective: To hydrolyze piperine to produce this compound. This protocol is based on established methods using ethanolic potassium hydroxide.[7]

Materials & Equipment:

-

Piperine (1.0 g)

-

10% (w/v) Ethanolic Potassium Hydroxide (KOH) solution (25 mL)

-

6 N Hydrochloric Acid (HCl)

-

Absolute Ethanol (for recrystallization)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Rotary evaporator

-

Vacuum filtration apparatus

-

pH paper or pH meter

-

Beakers

Procedure:

-

Hydrolysis: In a 50 mL round-bottom flask, combine 1.0 g of piperine with 25 mL of 10% ethanolic KOH solution.[7]

-

Heat the mixture at reflux for 1.5 to 2 hours.[7] The solution will turn a dark reddish-brown.

-

Solvent Removal: After the reflux period, evaporate the ethanolic solution to dryness using a rotary evaporator. This leaves a solid residue of potassium piperate and excess KOH.[7]

-

Suspension: Suspend the solid residue in approximately 20 mL of hot water.[7]

-

Acidification & Precipitation: Carefully acidify this warm suspension by slowly adding 6 N HCl dropwise while stirring. Monitor the pH. Continue adding acid until the solution is acidic (pH < 3), which will cause the precipitation of a light-yellow solid, this compound.[7]

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crude this compound precipitate by vacuum filtration.

-

Wash the collected solid with several portions of cold water to remove any remaining salts (e.g., KCl).[7]

-

Purification: Recrystallize the crude this compound from absolute ethanol to obtain a purified, crystalline product.[7]

-

Dry the purified this compound to a constant weight. The expected product is a yellow, crystalline solid.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Piperine | 94-62-2 [chemicalbook.com]

- 3. Piperine: Structure, Chemical Properties & Uses Explained [vedantu.com]

- 4. Piperine | C17H19NO3 | CID 638024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Extraction of piperine and synthesis of this compound. Synthesis of piperonal | Open Source Chemistry [bbgate.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. rsucon.rsu.ac.th [rsucon.rsu.ac.th]

- 9. Development of this compound derivatives from Piper nigrum as UV protection agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2019073491A1 - Process for the preparation of piperine - Google Patents [patents.google.com]

- 11. Extraction of Piperine with Subsequent Synthesis of this compound and Its UNSUCCESSFUL Oxidation to Piperonal | Open Source Chemistry [bbgate.com]

piperic acid solubility in different solvents

An In-depth Technical Guide to the Solubility of Piperic Acid for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a natural product derived from the alkaline hydrolysis of piperine—the main pungent compound in black pepper—is a molecule of significant interest in the fields of medicinal chemistry and drug development.[1] Its chemical structure, featuring a conjugated double bond system and a benzodioxole ring, contributes to its antioxidant and antibacterial properties.[2] For drug development professionals and researchers, understanding the solubility of this compound in various solvents is a critical first step in formulation development, enabling its progression into preclinical and clinical studies. Poor solubility can be a major hurdle in achieving desired bioavailability and therapeutic efficacy.

This technical guide provides a comprehensive overview of the solubility of this compound in different solvents, detailed experimental protocols for its synthesis and solubility determination, and insights into its biological relevance through signaling pathway diagrams.

Solubility of this compound

The solubility of a compound is a fundamental physical property that dictates its behavior in various chemical and biological systems. While extensive quantitative data for this compound is not widely consolidated, this section compiles available qualitative and quantitative data. For comparative purposes, solubility data for the closely related precursor, piperine, is also provided.

Quantitative and Qualitative Solubility Data for this compound

The following table summarizes the known solubility of this compound in various solvents. It is important to note that quantitative data is limited in publicly available literature.

| Solvent | Temperature | Solubility | Data Type |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | Quantitative[2] |

| Absolute Ethanol | 25°C | 1 part in 275 parts (approx. 3.6 g/L) | Semi-Quantitative[3] |

| Boiling Ethanol | Boiling Point | 1 part in 50 parts (approx. 20 g/L) | Semi-Quantitative[3] |

| Boiling 95% Ethanol | Boiling Point | 0.55 g in 16 g (approx. 34.4 g/L) | Semi-Quantitative[3] |

| Water | Not Specified | Practically Insoluble | Qualitative[3] |

| Diethyl Ether | Not Specified | Practically Insoluble | Qualitative[3] |

| Benzene | Not Specified | Practically Insoluble | Qualitative[3] |

| Carbon Disulfide | Not Specified | Practically Insoluble | Qualitative[3] |

| Methanol | Not Specified | Soluble | Qualitative[3] |

| Acetone | Not Specified | Soluble upon recrystallization | Qualitative |

Comparative Solubility Data for Piperine

Piperine is the amide precursor to this compound. Its solubility characteristics can provide valuable insights for researchers working with this compound.

| Solvent | Temperature | Solubility |

| Water | 18°C | 0.04 mg/mL[4] |

| Ethanol | Not Specified | Soluble[4] |

| Chloroform | Not Specified | 1 g / 1.7 mL |

| Diethyl Ether | Not Specified | Soluble |

| Benzene | Not Specified | Soluble |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable scientific data. This section outlines the methodology for the synthesis of this compound from piperine and a standard procedure for determining its solubility.

Synthesis of this compound via Alkaline Hydrolysis of Piperine

This compound is most commonly prepared by the alkaline hydrolysis of piperine.[1]

Materials:

-

Piperine

-

Potassium Hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Hydrochloric Acid (HCl), concentrated

-

Distilled Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve piperine in ethanol.

-

Add a significant excess of potassium hydroxide to the solution.

-

Reflux the mixture with stirring for 12-24 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting solid residue in water.

-

Slowly add concentrated hydrochloric acid to the aqueous solution with stirring until the pH is acidic (pH < 3). A yellow precipitate of this compound will form.[5]

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the this compound precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold distilled water to remove any remaining salts.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as methanol or a methanol/water mixture.[6]

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at various time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L.

Visualizations

Diagrams are powerful tools for illustrating complex workflows and biological pathways. The following visualizations have been created using Graphviz (DOT language) to meet the specified requirements.

Caption: Experimental workflow for solubility determination.

Caption: Postulated inhibitory effect on the NF-κB signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound, a compound with notable potential in drug development. While comprehensive quantitative solubility data remains somewhat elusive, the information and protocols presented herein offer a solid starting point for researchers. The provided experimental procedures for synthesis and solubility determination are robust and can be adapted to specific laboratory needs. The visualization of the experimental workflow and a key signaling pathway aims to facilitate a clearer understanding of the practical and biological context of working with this compound. Further research to establish a more comprehensive quantitative solubility profile of this compound in a wider array of pharmaceutically relevant solvents is warranted and would be a valuable contribution to the field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [drugfuture.com]

- 4. Piperine | C17H19NO3 | CID 638024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsucon.rsu.ac.th [rsucon.rsu.ac.th]

- 6. Synthesis and Biological Evaluation of this compound Amides as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]

Spectroscopic Profile of Piperic Acid: A Technical Guide for Researchers

Introduction

Piperic acid, systematically known as (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid, is a naturally occurring compound that can be isolated from black pepper (Piper nigrum)[1][2]. It is often obtained through the base-hydrolysis of piperine[2]. As a versatile intermediate in chemical synthesis, this compound serves as a precursor for various compounds used in fragrances, flavors, and pharmaceuticals[2]. A thorough understanding of its structural features, elucidated through spectroscopic techniques, is paramount for its application in research and drug development. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly found in search results |

¹³C NMR (Carbon-13 NMR) Data

A representative ¹³C NMR spectrum of this compound shows distinct peaks corresponding to its carboxyl and amide groups[3].

| Chemical Shift (δ) ppm | Assignment |

| 165.1 | C=O (Carboxylic Acid) |

| 147.9 | Aromatic C |

| 147.7 | Aromatic C |

| 139.1 | Vinylic CH |

| 137.7 | Vinylic CH |

| 130.9 | Aromatic C |

| 125.3 | Vinylic CH |

| 124.7 | Vinylic CH |

| 122.6 | Vinylic CH |

| 108.4 | Aromatic CH |

| 105.6 | Aromatic CH |

| 101.2 | O-CH₂-O |

(Data sourced from DMSO-d₆ solvent)[4]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation[5].

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3600-3200 | Weak, Broad | O-H stretch (Carboxylic Acid)[6] |

| ~3009 | - | sp² C-H stretch[7] |

| ~2941 | - | sp³ C-H stretch[7] |

| 1678.76 | - | C=O stretch (Carboxylic Acid)[8] |

| ~1600 & ~1500 | Sharp, Double Peak | C=C stretch (Aromatic Ring)[9] |

| 1489 | - | Aromatic C=C stretch[7] |

| 1255 | - | C-O-Ar methylenedioxy symmetric stretch[6] |

| 1033 | - | Symmetric =C-O-C stretch[6] |

| 1132 | - | Asymmetric =C-O-C stretch[6] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data

| m/z | Ion Type |

| 218.20 | [M]⁺ (Molecular Ion) |

| 217.0506 | [M-H]⁻ |

(Molecular weight computed by PubChem)[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis : Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons and carbons in the this compound molecule[10].

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation :

-

Background Spectrum : Run a background spectrum of the clean, empty salt plate.

-

Sample Spectrum : Place the salt plate with the sample film into the spectrometer's sample holder and acquire the IR spectrum[11].

-

Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in this compound[5][12].

Mass Spectrometry Protocol (Electron Impact - EI)

-

Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer. For volatile compounds, this can be done via a heated probe or gas chromatography inlet[13][14].

-

Ionization : Bombard the sample molecules with a high-energy electron beam. This process, known as electron impact (EI) ionization, knocks an electron off the molecule to form a radical cation (the molecular ion)[13][14].

-

Mass Analysis : The newly formed ions are accelerated into a magnetic field, which deflects them based on their mass-to-charge ratio. Lighter ions are deflected more than heavier ones[13][14].

-

Detection : An ion detector measures the abundance of ions at each mass-to-charge ratio.

-

Data Analysis : The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule[13].

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C12H10O4 | CID 5370536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of this compound Amides as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]

- 5. community.wvu.edu [community.wvu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. athabascau.ca [athabascau.ca]

- 10. pubsapp.acs.org [pubsapp.acs.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. amherst.edu [amherst.edu]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Piperic Acid Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the piperic acid biosynthetic pathway, a critical route for the formation of piperine, the primary pungent compound in black pepper (Piper nigrum). Understanding this pathway is essential for researchers in natural product chemistry, plant biochemistry, and drug development who are interested in the production and potential applications of this compound and its derivatives.

Core Biosynthetic Pathway

This compound biosynthesis is a specialized branch of the phenylpropanoid pathway. The process begins with the conversion of feruperic acid and culminates in the formation of this compound, which is then activated and condensed with piperidine to form piperine.

Key Enzymatic Steps:

-

Methylenedioxy Bridge Formation: The pathway's defining step is the formation of a methylenedioxy bridge on the aromatic ring of feruperic acid. This reaction is catalyzed by the cytochrome P450 enzyme, CYP719A37 . This enzyme is highly specific for feruperic acid and does not act on similar precursors like ferulic acid.[1]

-

CoA Ligation: Following its synthesis, this compound is activated by the attachment of a Coenzyme A (CoA) molecule, a reaction catalyzed by This compound CoA ligase . This activation is crucial for the subsequent amide bond formation.

-

Amide Formation: The final step in piperine biosynthesis involves the condensation of piperoyl-CoA with piperidine, catalyzed by piperine synthase , a member of the BAHD acyltransferase family.[2][3]

Quantitative Data on Pathway Enzymes

The following tables summarize the available kinetic data for the key enzymes involved in the this compound biosynthetic pathway. This information is vital for metabolic engineering efforts and for understanding the pathway's efficiency.

| Enzyme | Substrate | Kcat (s⁻¹) | Reference |

| This compound CoA Ligase | This compound | 1.09 | [4] |

| Piperine Synthase | Piperoyl-CoA | 1.01 | |

| Piperine Synthase | Piperidine | 0.47 |

Table 1: Catalytic Efficiencies of Key Enzymes

| Enzyme | Substrate | Vmax (nmol/sec/mg) | Reference |

| This compound CoA Ligase | This compound | 19.6 | [4] |

Table 2: Maximum Reaction Velocities

| Enzyme | Substrate | Apparent Km (µM) | Reference |

| This compound CoA Ligase | This compound | 43.3 | [4] |

| Piperine Synthase | Piperoyl-CoA | 342 | |

| Piperine Synthase | Piperidine | 7600 |

Table 3: Substrate Affinities of Key Enzymes

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the this compound biosynthetic pathway, a typical experimental workflow for enzyme characterization, and the proposed regulatory network.

References

- 1. Basic helix-loop-helix transcription factors and regulation of alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Publication : USDA ARS [ars.usda.gov]

- 3. Transcription Factors Involved in Plant Stress and Growth and Development: NAC [mdpi.com]

- 4. Identification and characterization of piperine synthase from black pepper, Piper nigrum L - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Piperic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperic acid, a metabolite of the well-known black pepper alkaloid piperine, is a compound of growing interest in the scientific community.[1] As a key intermediate in various synthetic pathways, its toxicological profile is of paramount importance for the safety assessment of its potential applications in the pharmaceutical and other industries.[2] This technical guide provides a comprehensive overview of the current toxicological data on this compound, with a focus on in vitro cytotoxicity, genotoxicity, and a comparative analysis with its precursor, piperine, where direct data on this compound is lacking.

In Vitro Cytotoxicity

The cytotoxic potential of this compound has been evaluated against various cell lines, with a primary focus on cancer cell lines and normal peripheral blood mononuclear cells (MNCs). The most comprehensive data comes from studies utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound on human breast adenocarcinoma (MDA-MB-231), human prostate carcinoma (PC-3) cell lines, and normal human mononuclear cells (MNCs) have been quantified at various concentrations and incubation times. The data indicates a dose-dependent and time-dependent cytotoxic effect on the cancer cell lines, with maximum cytotoxicity generally observed at 48 hours of incubation with a 100µM concentration.[3] Notably, at lower concentrations, this compound exhibited greater cytotoxicity towards cancer cells compared to normal mononuclear cells, suggesting a potential for selective anticancer activity.[3]

| Cell Line | Concentration (µM) | Incubation Time (hours) | % Cytotoxicity (Mean ± SD) |

| MDA-MB-231 | 1 | 24 | Not Reported |

| 48 | Not Reported | ||

| 72 | Not Reported | ||

| 10 | 24 | 72.59 ± 0.06 | |

| 48 | 85.04 ± 0.19 | ||

| 72 | 58.7 ± 0.49 | ||

| 100 | 24 | 68.79 ± 0.02 | |

| 48 | 87.58 ± 0.02 | ||

| 72 | 64.7 ± 0.40 | ||

| PC-3 | 1 | 24 | 9.8 ± 0.01 |

| 48 | 50.29 ± 0.05 | ||

| 72 | 0 | ||

| 10 | 24 | 38.7 ± 0.08 | |

| 48 | 53.9 ± 0.03 | ||

| 72 | 25.42 ± 0.01 | ||

| 100 | 24 | Not Reported | |

| 48 | Not Reported | ||

| 72 | Not Reported | ||

| MNCs | 1 | 24 | 37.9 ± 0.01 |

| 48 | 47.0 ± 0.01 | ||

| 72 | 42.72 ± 0.03 | ||

| 10 | 24 | 27.41 ± 0.02 | |

| 48 | 24.69 ± 0.15 | ||

| 72 | 45.34 ± 0.00 | ||

| 100 (vs. MDA-MB-231) | 24 | 11.4 ± 0.11 | |

| 48 | 37.43 ± 0.08 | ||

| 72 | 27.99 ± 0.13 | ||

| 100 (vs. PC-3) | 24 | 49.45 ± 0.01 | |

| 48 | 62.0 ± 0.02 | ||

| 72 | 84.98 ± 0.06 |

Table 1: Percentage of Cytotoxicity of this compound on Cancer and Normal Cell Lines. Data extracted from Rudraraju et al., 2017.[3]

A study on this compound derivatives as UV protection agents found that isopropyl piperate had an IC50 of 120.2 μM in human skin fibroblast cells.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol is a detailed description of the MTT assay used to determine the cytotoxic properties of this compound.

Genotoxicity

Direct evidence on the genotoxicity of this compound is limited. However, one study has investigated its mutagenic potential in the presence of nitrite.

Ames Test

A study on the reaction of this compound with sodium nitrite indicated the formation of mutagenic products.[5] These products were tested using the Ames test with Salmonella typhimurium strains TA98 and TA100. The results showed that the reaction mixture exhibited mutagenic activity, suggesting that under certain conditions (i.e., in the presence of nitrites), this compound can be converted into genotoxic compounds.[5]

Experimental Protocol: Ames Test (Plate Incorporation Method)

The standard plate incorporation method is used to assess the mutagenic potential of a substance.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. In Vitro Evaluation of Cytotoxic Properties of this compound – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Development of this compound derivatives from Piper nigrum as UV protection agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Isomers of Piperic Acid and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperic acid, a naturally occurring compound derived from the hydrolysis of piperine, the main alkaloid in black pepper, exists as four distinct geometric isomers. These isomers—piperinic acid (E,E), isochavicinic acid (E,Z), isopiperinic acid (Z,E), and chavicinic acid (Z,Z)—exhibit unique physicochemical properties and diverse biological activities. This guide provides a comprehensive overview of these isomers, detailing their synthesis, physicochemical characteristics, and biological potential. Particular emphasis is placed on their comparative properties, experimental protocols for their preparation, and their interactions with key cellular signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound, chemically known as (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid, is a phenylpropanoid derivative that has garnered significant interest due to its biological activities, which range from antioxidant and anti-inflammatory to anticancer effects. The geometry of the two double bonds in its pentadienoic acid chain gives rise to four possible stereoisomers. Understanding the distinct properties of each isomer is crucial for elucidating their structure-activity relationships and for the targeted development of novel therapeutic agents.

Physicochemical Properties of this compound Isomers

The geometric configuration of the double bonds significantly influences the physical and chemical properties of the this compound isomers. A summary of their key physicochemical properties is presented in Table 1.

| Property | Piperinic Acid (E,E) | Isochavicinic Acid (E,Z) | Isopiperinic Acid (Z,E) | Chavicinic Acid (Z,Z) |

| CAS Number | 136-72-1 | 495-87-4 | 495-88-5 | 495-89-6 |

| Molecular Formula | C₁₂H₁₀O₄ | C₁₂H₁₀O₄ | C₁₂H₁₀O₄ | C₁₂H₁₀O₄ |

| Molecular Weight | 218.21 g/mol | 218.21 g/mol | 218.21 g/mol | 218.21 g/mol |

| Melting Point (°C) | 216-217[1] | 134-143[1] | 138-153[1] | 120-202[1] |

| UV λmax (nm) in Methanol | 340 (ε 28800)[1] | 335 (ε 14500)[1] | 328 (ε 22000)[1] | 335 (ε 17500)[1] |

| Appearance | Colorless to yellow needles[1] | Yellow crystals[1] | Needles[1] | Amorphous yellow granules[1] |

| Solubility | Soluble in hot alcohol; practically insoluble in water, ether, benzene.[1] | Soluble in methanol, benzene.[1] | Soluble in benzene.[1] | Soluble in boiling alcohol and boiling benzene.[1] |

Synthesis and Experimental Protocols

The most common method for obtaining this compound is through the alkaline hydrolysis of piperine. The resulting mixture typically contains the (E,E)-isomer as the major product, which can then be subjected to isomerization to yield the other isomers.

Experimental Protocol: Alkaline Hydrolysis of Piperine to this compound

This protocol describes the general procedure for the synthesis of this compound from piperine.

Materials:

-

Piperine

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl), concentrated

-

Distilled water

-

Beakers, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, pH meter.

Procedure:

-

Dissolution: Dissolve a known amount of piperine in 95% ethanol in a round-bottom flask.

-

Hydrolysis: Add a solution of potassium hydroxide in ethanol to the piperine solution. The mixture is then refluxed with stirring for a specified period (e.g., 24 hours) to ensure complete hydrolysis.[2][3]

-

Neutralization and Precipitation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in warm water and then acidified with concentrated hydrochloric acid to a pH of approximately 2-3.[2]

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water to remove inorganic salts, and then dried.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield the crystalline product.[2]

Workflow for this compound Synthesis:

Caption: General workflow for the synthesis of this compound from piperine.

Biological Activities of this compound Isomers

While much of the literature focuses on this compound as a mixture of isomers or on its derivatives, emerging evidence suggests that the individual isomers may possess distinct biological activities. The available quantitative data is summarized in Table 2. It is important to note that specific IC₅₀ values for each of the four isomers against a wide range of targets are not yet extensively documented in publicly available literature.

| Biological Activity | Isomer(s) | Target/Assay | IC₅₀/EC₅₀ (µM) | Reference |

| Antioxidant | (E,E)-piperic acid derivatives | DPPH radical scavenging | 20 - 140 (for various amides) | [4] |

| α-Glucosidase Inhibition | (E,E)-piperic acid derivatives | α-Glucosidase | 12 - 46 (for various amides) | [4] |

| Cytotoxicity | Isopropyl piperate | Human skin fibroblast cells | 120.2 | [5] |

Modulation of Signaling Pathways

The biological effects of this compound and its parent compound, piperine, are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and metabolism.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Piperine has been shown to inhibit the activation of NF-κB.[6] This is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. While direct evidence for the individual this compound isomers is limited, it is plausible that they contribute to this anti-inflammatory effect.

Caption: Putative inhibition of the NF-κB pathway by this compound isomers.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Piperine has been demonstrated to inhibit the phosphorylation of key MAPK proteins such as p38, ERK, and JNK in response to inflammatory stimuli.[7] This inhibition contributes to its anti-inflammatory and anti-cancer properties. The specific roles of the individual this compound isomers in modulating this pathway are an area for further investigation.

Caption: Potential modulation of the MAPK pathway by this compound isomers.

PPARγ Signaling Pathway

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. Piperine has been shown to act as a partial agonist or antagonist of PPARγ, suggesting a role in the regulation of lipid metabolism.[8][9] Piperine and its derivatives have been investigated as potential PPARγ agonists.[2] This interaction provides a potential mechanism for the observed antihyperlipidemic effects of this compound derivatives.

Caption: Interaction of this compound isomers with the PPARγ signaling pathway.

Conclusion and Future Directions

The isomers of this compound represent a promising class of natural compounds with diverse biological activities. While the (E,E)-isomer, piperinic acid, is the most studied, further research into the specific properties of the other isomers is warranted. Elucidating the distinct structure-activity relationships of each isomer will be crucial for the rational design of novel therapeutics. Future studies should focus on the quantitative assessment of the biological activities of the purified isomers and a more in-depth investigation of their molecular mechanisms of action, particularly their differential effects on key signaling pathways. Such efforts will undoubtedly pave the way for the development of new and effective drugs for a range of diseases.

References

- 1. This compound|High-Purity Research Compound [benchchem.com]

- 2. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of this compound amides as free radical scavengers and α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of this compound derivatives from Piper nigrum as UV protection agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperine Plays an Anti-Inflammatory Role in Staphylococcus aureus Endometritis by Inhibiting Activation of NF-κB and MAPK Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperine Attenuates Pathological Cardiac Fibrosis Via PPAR-γ/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperine, a component of black pepper, inhibits adipogenesis by antagonizing PPARγ activity in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Piperic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperic acid, a naturally occurring phenylpropanoid, has been a subject of scientific inquiry for over a century. Initially identified as a hydrolysis product of piperine, the primary pungent compound in black pepper (Piper nigrum), its rich chemistry and diverse biological activities have rendered it a molecule of significant interest. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound. It aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of key processes to facilitate a deeper understanding and further exploration of this versatile compound.

Discovery and Historical Context

The journey into the chemistry of this compound began in the 19th century with the isolation of piperine from black pepper.[1] Early investigations into the structure of piperine led to the discovery that it could be hydrolyzed to yield this compound and piperidine.[1] This fundamental reaction laid the groundwork for understanding the chemical nature of both compounds.

The stereochemistry of this compound was a subject of significant research in the early 20th century. It was determined that four geometric isomers of 5-(3,4-methylenedioxyphenyl)penta-2,4-dienoic acid exist: this compound ((E,E)-isomer), isochavicinic acid ((E,Z)-isomer), isopiperinic acid ((Z,E)-isomer), and chavicinic acid ((Z,Z)-isomer).[2] The synthesis of these isomers was a notable achievement in organic chemistry, with contributions from prominent chemists of the era.[2] The (E,E)-isomer, commonly referred to as this compound, is the most stable and predominantly formed isomer under standard conditions.[2]

Physicochemical Properties and Spectroscopic Data

This compound typically presents as yellow crystalline needles and exhibits limited solubility in water but is soluble in organic solvents like ethanol and benzene.[2][3] Its conjugated double bond system is a key feature of its molecular structure, contributing to its chemical reactivity and UV absorption properties.[3]

Table 1: Physicochemical Properties of this compound ((E,E)-isomer)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀O₄ | [4] |

| Molar Mass | 218.21 g/mol | [4] |

| Melting Point | 216-217 °C | [2] |

| Appearance | Yellow crystalline needles | [2] |

| Solubility | Practically insoluble in water, ether, benzene, carbon disulfide. Soluble in 50 parts boiling alcohol. | [2] |

Table 2: Spectroscopic Data for this compound ((E,E)-isomer)

| Spectroscopy | Data | Reference(s) |

| UV-Vis (Methanol) | λmax: 340 nm (ε 28800) | [2] |

| FT-IR (KBr disc, cm⁻¹) | 3300–2500 (broad, O-H), 1671 (C=O), 1594 (C=C) | [5] |

| ¹H NMR (300 MHz, DMSO-d₆, δ ppm) | 5.92 (d, J = 15.1 Hz, 1H), 6.05 (s, 2H), 6.92–7.00 (m, 4H), 7.23 (s, 1H), 7.25–7.32 (m, 1H) | [5] |

| ¹³C NMR (75.47 MHz, DMSO-d₆, δ ppm) | 167.8, 148.2, 148.0, 144.8, 139.9, 130.6, 124.9, 123.2, 121.2, 108.6, 105.8, 101.4 | [5] |

| Mass Spectrometry (EI, m/z) | 218 [M]⁺ | [6] |

Experimental Protocols

Isolation of Piperine from Piper nigrum

A common precursor for the synthesis of this compound is piperine, which can be efficiently extracted from black pepper.

Methodology:

-

Extraction: Powdered black pepper seeds (10 g) are subjected to maceration with 50 ml of glacial acetic acid for 12 hours.

-

Filtration: The acetic acid extract is then filtered to remove solid residues.

-

Enrichment: The filtrate is diluted with 50 ml of distilled water and extracted three times with 50 ml of chloroform in a separatory funnel.

-

Washing: The combined chloroform extracts are washed with a 10% sodium bicarbonate solution, followed by four to five washes with water to remove acidic impurities.

-

Drying and Concentration: The washed chloroform extract is dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude piperine.

-

Recrystallization: The crude product is recrystallized from a suitable solvent system, such as ethanol-water, to obtain pure piperine crystals.

Synthesis of this compound via Alkaline Hydrolysis of Piperine

The most common and straightforward method for preparing this compound is through the alkaline hydrolysis of piperine.[4]

Methodology:

-

Reaction Setup: A solution of piperine (e.g., 5.14 g, 18.0 mmol) in ethanol (220 mL) is refluxed in the presence of a strong base, such as potassium hydroxide (45 g).[6]

-

Hydrolysis: The reaction mixture is refluxed for an extended period, typically 22 hours, to ensure complete hydrolysis of the amide bond in piperine.[6]

-

Solvent Removal: After the hydrolysis is complete, the ethanol is removed under reduced pressure.[6]

-

Acidification: The resulting residue is suspended in water (100 mL) and acidified with 4 N HCl to a pH of less than 1.[6] This protonates the potassium salt of this compound, causing it to precipitate out of the solution.

-

Isolation and Purification: The pale brown precipitate of this compound is collected by filtration, washed with cold water, and then recrystallized from methanol to yield pure crystals.[6] A typical yield for this procedure is around 82%.[6]

Biological Activities and Potential Applications

This compound has demonstrated a wide array of biological activities, making it a molecule of interest for drug development.

Antioxidant and Radical Scavenging Activity

This compound exhibits significant antioxidant properties.[7][8] Studies have shown its ability to scavenge free radicals, which is attributed to its chemical structure.[6] The antioxidant capacity of this compound has been reported to be higher than that of its parent compound, piperine.[1]

Table 3: Antioxidant Activity of this compound and its Amides

| Compound | Assay | EC₅₀ / IC₅₀ (µM) | Reference(s) |

| This compound Amide 11 | DPPH Free Radical Scavenging | 140 | [6] |

| This compound Amide 13 | DPPH Free Radical Scavenging | 28 | [6] |

| This compound Amide 15 | DPPH Free Radical Scavenging | 20 | [6] |

| This compound Amide 10 | α-Glucosidase Inhibition | 21 | [6] |

| This compound Amide 18 | α-Glucosidase Inhibition | 21 | [6] |

| This compound Amide 23 | α-Glucosidase Inhibition | 12 | [6] |

Antimicrobial Activity

This compound has shown notable antibacterial activity against various bacterial strains.[7][8] This suggests its potential use as a natural antimicrobial agent in food preservation and for therapeutic purposes.[8]

Cytotoxic and Anticancer Properties

The cytotoxic effects of this compound have been investigated in various cancer cell lines.[9] Research indicates that this compound can induce cytotoxicity in prostate (PC-3) and breast (MDA-MB-231) cancer cells, with maximum effects observed at a concentration of 100µM after 48 hours of treatment.[9] It is suggested that this compound may interfere with the DNA replication process, leading to cell cycle arrest.[9] Furthermore, derivatives of this compound have been synthesized and evaluated for their anticancer activities.[10][11]

Other Biological Activities

Derivatives of this compound have been explored for a range of other therapeutic applications, including:

-

Antihyperlipidemic activity: Certain this compound derivatives have shown promising results in lowering lipid levels in diet-induced hyperlipidemic rats.[12]

-

α-Glucosidase inhibition: this compound amides have been identified as potent inhibitors of α-glucosidase, suggesting their potential in the management of diabetes.[6][13]

-

UV protection: this compound and its ester derivatives exhibit significant UV absorption, making them potential candidates for development as sunscreen agents.[5][14]

Conclusion

From its initial discovery as a simple hydrolysis product to its current status as a versatile platform for drug discovery, this compound has a rich scientific history. Its straightforward synthesis from the readily available natural product piperine, coupled with its diverse and potent biological activities, ensures its continued relevance in the fields of chemistry and pharmacology. This technical guide has provided a consolidated resource for researchers, summarizing the key historical milestones, physicochemical properties, experimental protocols, and biological applications of this compound. It is hoped that this information will serve as a foundation for future research and development efforts aimed at harnessing the full therapeutic potential of this remarkable molecule.

References

- 1. This compound|High-Purity Research Compound [benchchem.com]

- 2. This compound [drugfuture.com]

- 3. CAS 136-72-1: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and Biological Evaluation of this compound Amides as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]

- 7. medchemexpress.com [medchemexpress.com]

- 8. africaresearchconnects.com [africaresearchconnects.com]

- 9. In Vitro Evaluation of Cytotoxic Properties of this compound – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of this compound conjugates with homochiral and heterochiral dipeptides containing phenylalanine and their application in skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antihyperlipidemic activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of this compound amides as free radical scavengers and α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of this compound derivatives from Piper nigrum as UV protection agents - PubMed [pubmed.ncbi.nlm.nih.gov]

quantum chemical calculations of piperic acid

An In-depth Technical Guide to the Quantum Chemical Calculations of Piperic Acid

Abstract

This compound, a derivative of piperine from black pepper, is a molecule of significant interest in natural product chemistry and drug development.[1][2] Its biological activities and potential as a scaffold for novel therapeutics necessitate a deep understanding of its electronic structure and chemical reactivity.[3][4] Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful framework for elucidating these properties at the molecular level. This guide details the computational methodologies used to study this compound, presents key quantitative data on its geometric and electronic properties, and illustrates the typical workflow and conceptual relationships involved in such an analysis.

Introduction to this compound

This compound, with the chemical formula C₁₂H₁₀O₄, is a carboxylic acid characterized by a benzodioxole ring connected to a conjugated penta-2,4-dienoic acid chain.[5] It is most commonly synthesized via the alkaline hydrolysis of piperine, the primary alkaloid in black pepper.[2][6] The molecule's extended π-conjugated system is responsible for its chemical reactivity and photophysical properties, making it a candidate for applications such as UV protection agents.[6][7] Computational studies are crucial for understanding the structure-activity relationship of this compound and its derivatives, guiding the design of new compounds with enhanced biological efficacy.[1][3]

Computational and Experimental Protocols

The theoretical investigation of this compound relies on established quantum chemical methods. The protocols outlined below are synthesized from common practices in computational chemistry literature for similar organic molecules.[7][8][9]

Quantum Chemical Calculation Protocol

A typical computational workflow for analyzing this compound involves geometry optimization, vibrational frequency analysis, and the calculation of electronic properties.

-

Software: Calculations are commonly performed using the GAUSSIAN suite of programs (e.g., Gaussian 09).[7]

-

Method: Density Functional Theory (DFT) is the most widely used method for its balance of accuracy and computational cost.[8][10]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for organic molecules.[8] To better account for non-covalent interactions, dispersion corrections such as Grimme's D3 can be incorporated (B3LYP-D3).[8]

-

Basis Set: Pople-style basis sets like 6-311+G(d,p) or 6-311+G** are frequently employed to provide a good description of the electronic structure.[7][8]

-

Geometry Optimization: The molecular geometry of this compound is fully optimized to find the minimum energy conformation on the potential energy surface.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain theoretical vibrational spectra for comparison with experimental data.[7]

-

Property Calculation: Once the optimized geometry is confirmed, electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and global reactivity descriptors are calculated.

Experimental Protocol: Synthesis of this compound

This compound is typically prepared experimentally from piperine.

-

Extraction: Piperine is first extracted from finely ground black pepper using a solvent like ethanol in a Soxhlet apparatus.[8]

-

Hydrolysis: The extracted piperine undergoes alkaline hydrolysis. This is achieved by refluxing it with an alcoholic solution of a strong base, such as potassium hydroxide (KOH).[2][3] This process cleaves the amide bond in piperine.

-

Acidification: After hydrolysis, the resulting potassium piperate salt is cooled, and the solution is acidified with an acid like hydrochloric acid (HCl) to precipitate this compound.[2]

-

Purification: The crude product is then filtered, washed, and can be recrystallized to obtain pure this compound.

Computational Results and Analysis

DFT calculations provide detailed insights into the molecular structure, stability, and reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[11][12] The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability; a smaller gap suggests higher reactivity.[13] For this compound and its derivatives, both the HOMO and LUMO are typically delocalized over the π-conjugated system, which facilitates electron transfer processes.[13]

The following diagram illustrates the typical workflow for performing these calculations.

Quantitative Electronic Properties

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors help in predicting how the molecule will interact with other species.[14]

| Parameter | Symbol | Formula | Description |

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.[12] |

| Ionization Potential | IP | -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity | EA | -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Global Electrophilicity | ω | µ² / (2η) | Index for the energy lowering of a system when it accepts electrons. |

Note: Specific calculated values for this compound can vary depending on the level of theory (functional/basis set) and solvent model used. Experimental studies have determined an optical band gap of approximately 3.42 eV for this compound.[15]

The relationship between the primary FMO energies and these derived descriptors is visualized below.

Applications in Drug Development

The insights gained from are highly valuable for drug development and materials science.

-

Structure-Activity Relationship (SAR): By calculating properties for a series of this compound derivatives, researchers can build SAR models to understand how modifications to the molecular structure affect biological activity.[3]

-

Molecular Docking: The optimized geometry and charge distribution from DFT calculations serve as high-quality inputs for molecular docking simulations.[1][16] This allows researchers to predict the binding affinity and orientation of this compound derivatives within the active site of a target protein, aiding in the design of potent inhibitors.

-

Reactivity Prediction: FMO analysis helps predict the most likely sites for metabolic reactions or covalent modification, which is crucial for assessing the pharmacokinetic and toxicological profiles of potential drug candidates.[12]

-

Materials Science: Understanding the electronic and optical properties, such as the HOMO-LUMO gap, helps in designing new materials. For instance, the UV absorption properties of this compound and its esters have been computationally and experimentally studied to develop them as potential sunscreening agents.[7]

References

- 1. This compound|High-Purity Research Compound [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound derivative as a molecular modulator to accelerate the IAPP aggregation process and alter its antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C12H10O4 | CID 5370536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development of this compound derivatives from Piper nigrum as UV protection agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

- 10. Spectroscopic methods and in silico analyses using density functional theory to characterize and identify piperine alkaloid crystals isolated from pepper (Piper Nigrum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Quantum Chemical and Docking Insights into Bioavailability Enhancement of Curcumin by Piperine in Pepper - PubMed [pubmed.ncbi.nlm.nih.gov]